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Compound of Interest

Compound Name: Repaglinide

Cat. No.: B1680517 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding kinetics of three key meglitinide anti-

diabetic drugs: Repaglinide, Nateglinide, and Mitiglinide. The primary mechanism of action for

these drugs is the blockade of the ATP-sensitive potassium (KATP) channel in pancreatic β-

cells, which is initiated by their binding to the sulfonylurea receptor 1 (SUR1) subunit.

Understanding the nuances of their binding kinetics is crucial for comprehending their distinct

pharmacological profiles, including their rapid onset and short duration of action.

Quantitative Comparison of Binding Kinetics
The binding affinity and kinetics of Repaglinide, Nateglinide, and Mitiglinide to the SUR1

subunit of the KATP channel have been characterized using various in vitro assays. The

following table summarizes key quantitative data from published studies.
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Drug
Receptor/Chan
nel Complex

Binding
Parameter

Value Reference

Repaglinide SUR1 alone K_D_ 59 ± 16 nM [1]

Kir6.2/SUR1 K_D_ 0.42 ± 0.03 nM [1]

Kir6.2/SUR1 K_D_
0.40 ± 0.09

nmol/l
[2]

Kir6.2/SUR1

K_i_ (vs.

[³H]glibenclamide

)

0.6 ± 0.3 nmol/l

RIN-m5F cell

membranes

Dissociation

Half-life (t½)
~2 minutes [3]

Nateglinide Kir6.2/SUR1
IC_50_ (vs.

[³H]repaglinide)
0.7 µmol/l [2]

SUR1

(expressed in

COS-1 cells)

IC_50_ (vs.

[³H]glibenclamide

)

8 µM [4]

RIN-m5F cell

membranes

Dissociation

Half-life (t½)
~1 second [3]

Mitiglinide Kir6.2/SUR1 IC_50_ 100 nM [5]

SUR1

(expressed in

COS-1 cells)

IC_50_ (vs.

[³H]glibenclamide

)

280 nM [4]

HIT cell

microsomes

IC_50_ (vs.

[³H]glibenclamide

)

13 nM [6]

Key Observations:

Repaglinide exhibits a significantly higher affinity for the Kir6.2/SUR1 complex compared to

SUR1 alone, indicating the crucial role of the Kir6.2 subunit in forming the high-affinity
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binding site.[1] Its dissociation from the receptor is relatively slow compared to Nateglinide.

[3]

Nateglinide is characterized by its remarkably rapid dissociation from the SUR1 receptor,

with a half-life of approximately one second.[3] This "fast on-fast off" kinetic profile

contributes to its rapid and short-lived insulinotropic effect.[7]

Mitiglinide demonstrates high affinity for the SUR1 subunit, with IC50 values in the

nanomolar range.[4][5][6] It is highly specific for the pancreatic β-cell KATP channel

(Kir6.2/SUR1 complex).[5]

Experimental Protocols
The binding kinetics data presented in this guide are primarily derived from radioligand binding

assays. These assays are a fundamental tool for studying drug-receptor interactions.

Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (K_D_ or K_i_) of a drug to its receptor.

Materials:

Membrane preparations from cells expressing the target receptor (e.g., HEK293 cells

transfected with SUR1 and Kir6.2).

Radiolabeled ligand (e.g., [³H]glibenclamide or [³H]repaglinide).

Unlabeled competitor drugs (Repaglinide, Nateglinide, Mitiglinide).

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Filtration apparatus.

Scintillation counter.

Procedure:
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Incubation: A fixed concentration of the radiolabeled ligand is incubated with the membrane

preparation in the presence of varying concentrations of the unlabeled competitor drug.

Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow

the binding to reach equilibrium.

Separation: The receptor-bound radioligand is separated from the unbound radioligand by

rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the

bound radioligand.

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound

radioligand.

Quantification: The amount of radioactivity trapped on the filters is measured using a

scintillation counter.

Data Analysis: The data are analyzed to determine the concentration of the unlabeled drug

that inhibits 50% of the specific binding of the radioligand (IC_50_). The IC_50_ value can

then be converted to a binding affinity constant (K_i_) using the Cheng-Prusoff equation. For

saturation binding experiments, varying concentrations of the radioligand are used to

determine the dissociation constant (K_D_) and the maximum number of binding sites

(B_max_).
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Caption: Signaling pathway of meglitinides in pancreatic β-cells.

Experimental Workflow for Radioligand Binding Assay
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Caption: Workflow of a competitive radioligand binding assay.

Logical Comparison of Meglitinide Binding Kinetics
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Caption: Comparative binding kinetics of meglitinides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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